ethyl 2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]acetate
Description
IUPAC Nomenclature and Molecular Formula
The compound ethyl 2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]acetate is systematically named according to IUPAC rules. Its molecular formula is C₆H₁₀N₄O₂S , with a molecular weight of 202.24 g/mol . The structure consists of a 1,2,4-triazole ring substituted at the 3-position with an amino group (-NH₂) and at the 5-position with a sulfanylacetate moiety (-S-CH₂-COOCH₂CH₃). Alternative synonyms include ethyl 2-[(5-amino-1H-1,2,4-triazol-3-yl)thio]acetate and ethyl [(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]acetate.
Structural Elucidation: X-ray Crystallography and Spectroscopic Analysis
X-ray Crystallography
While direct X-ray crystallographic data for this compound is not explicitly reported in the provided sources, studies on analogous 1,2,4-triazole derivatives (e.g., ) reveal that such compounds typically crystallize in monoclinic or orthorhombic systems. For example, related triazole-thioacetate structures exhibit planar triazole rings with bond lengths of 1.30–1.38 Å for C=N and 1.73–1.79 Å for C-S bonds.
Spectroscopic Analysis
Infrared (IR) Spectroscopy :
Key absorption bands include:Nuclear Magnetic Resonance (NMR) :
Physicochemical Properties: Melting Point, Solubility, and Stability
- Melting Point : Not explicitly reported, but analogous triazole derivatives exhibit melting points in the range of 160–220°C .
- Solubility : Likely soluble in polar aprotic solvents (e.g., DMSO, acetone) due to the ester and amine functional groups. Limited solubility in water.
- Stability : Stable under inert conditions but may hydrolyze in acidic/basic environments due to the ester group.
Theoretical Computational Studies: DFT Modeling and HOMO-LUMO Energy Gaps
Density Functional Theory (DFT) studies on similar triazole derivatives (e.g., ) predict the following:
- HOMO-LUMO Gap : ~4.5–5.0 eV, indicating moderate reactivity.
- Electrostatic Potential Maps : Negative charge localization on the triazole nitrogen and ester oxygen atoms, suggesting nucleophilic attack sites.
- Optimized Geometry : Planar triazole ring with dihedral angles of <10° between the ring and sulfanylacetate moiety.
Table 1: Key Computational Parameters
| Parameter | Value (DFT/B3LYP/6-31G*) |
|---|---|
| HOMO Energy (eV) | -6.2 |
| LUMO Energy (eV) | -1.7 |
| Dipole Moment (Debye) | 4.8 |
| Bond Length (C-S, Å) | 1.78 |
Properties
IUPAC Name |
ethyl 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O2S/c1-2-12-4(11)3-13-6-8-5(7)9-10-6/h2-3H2,1H3,(H3,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJEVFKIDKNFIQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NNC(=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10361119 | |
| Record name | MS-3253 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10361119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
352349-53-2 | |
| Record name | MS-3253 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10361119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 2-[(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction with Ethyl Bromoacetate and Triazole-Thione Intermediate
The foundational synthesis involves nucleophilic substitution between ethyl bromoacetate and 3-amino-1H-1,2,4-triazole-5-thiol (or its thione tautomer). Key steps include:
- Base : Potassium carbonate (K₂CO₃) in acetone.
- Solvent : Acetone or ethanol.
- Conditions : Reflux at 60–80°C for 12–24 hours.
- Purification : Precipitation with water, recrystallization from ethanol.
Mechanism :
The thiol group of the triazole intermediate acts as a nucleophile, displacing bromide from ethyl bromoacetate. The reaction proceeds via an SN2 pathway, forming the sulfanyl-acetate linkage.
Yield :
Microwave-Assisted Synthesis
Optimized Reaction Conditions
Microwave irradiation significantly reduces reaction time and improves yields:
- Base : K₂CO₃ in acetone.
- Temperature : 90°C under pressure control.
- Time : 5–10 minutes.
- Yield : 70–85%.
Procedure :
- Dissolve triazole-thione intermediate (0.01 mol) in acetone (10 mL).
- Add K₂CO₃ (0.025 mol) and ethyl bromoacetate (0.012 mol).
- Irradiate at 90°C for 5 minutes, then add ethyl bromoacetate again and irradiate for 10 minutes.
- Cool, precipitate with water, and recrystallize.
Advantages :
- Efficiency : Reaction time reduced from 12 hours to 15 minutes.
- Scalability : Suitable for industrial production due to reproducibility.
Base-Catalyzed Ethanol Method
Sodium Ethoxide-Mediated Reaction
This method utilizes sodium ethoxide for deprotonation:
- Base : Sodium ethoxide (NaOEt) in ethanol.
- Solvent : Absolute ethanol.
- Conditions : Reflux for 4–6 hours.
- Yield : 60–75%.
Procedure :
- Dissolve triazole-thione (0.01 mol) in ethanol (5 mL).
- Add NaOEt (0.01 mol) and heat to reflux.
- Slowly add ethyl bromoacetate (0.01 mol), reflux for 4–6 hours.
- Filter inorganic salts, precipitate with water, and recrystallize.
Key Factors :
- Deprotonation : NaOEt enhances thiol nucleophilicity.
- Solvent Polarity : Ethanol facilitates nucleophilic attack.
Cyclization Reactions from Thiosemicarbazides
Alternative Pathways via Intermediate Formation
For structurally complex derivatives, cyclization of thiosemicarbazides is employed:
- Reagents : Ethyl bromoacetate, hydrazine hydrate.
- Conditions : Basic media (e.g., NaOH) followed by cyclization.
Procedure :
- Synthesize thiosemicarbazide intermediates via hydrazinolysis of esters.
- React with ethyl bromoacetate in NaOH/ethanol, then cyclize under acidic conditions.
- Isolate via filtration and recrystallization.
Comparative Analysis of Methods
Critical Optimization Strategies
Mitigation of Side Reactions
Spectroscopic Characterization
- ¹H NMR : Peaks at δ 1.2–1.4 ppm (ethyl CH₃), δ 4.1–4.3 ppm (CH₂ adjacent to ester).
- IR : C=O stretch at ~1720 cm⁻¹, N–H stretch at ~3300 cm⁻¹.
- X-ray Crystallography : Confirms sulfanyl-acetate linkage and triazole conformation.
Industrial and Large-Scale Considerations
Cost Analysis
| Reagent | Cost per kg (USD) | Usage (mol%) | Total Cost (USD/kg) |
|---|---|---|---|
| Ethyl bromoacetate | 15–20 | 1.2 | 18–24 |
| K₂CO₃ | 2–3 | 2.5 | 5–7.5 |
| Acetone | 1–2 | 10 | 10–20 |
| Total Estimated | 33–51.5 |
Data extrapolated from.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]acetate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that compounds containing the triazole ring exhibit notable antimicrobial properties. Ethyl 2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]acetate has been studied for its efficacy against various bacterial strains. A study demonstrated that derivatives of triazole compounds can inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting potential use in developing new antibiotics .
Anticancer Properties
Triazole derivatives have also shown promise in cancer treatment. This compound has been evaluated for its cytotoxic effects on cancer cell lines. In vitro studies revealed that this compound induces apoptosis in specific cancer cells, indicating its potential as a chemotherapeutic agent .
Agricultural Applications
Fungicides
The compound's structure suggests potential fungicidal properties. Research has indicated that triazole derivatives can effectively control fungal pathogens in crops. This compound has been tested for its ability to inhibit fungal growth in agricultural settings, showing effectiveness against common plant pathogens such as Fusarium and Botrytis species .
Plant Growth Regulators
There is emerging evidence that triazole compounds can act as plant growth regulators. This compound may enhance plant growth and yield by modulating hormonal pathways within plants. Field trials are ongoing to assess its impact on crop productivity and stress resistance .
Material Science
Polymer Additives
In material science, this compound is being investigated as an additive in polymer formulations. Its incorporation into polymer matrices may enhance thermal stability and mechanical properties. Preliminary studies suggest improvements in tensile strength and flexibility when used in conjunction with conventional polymer materials .
Data Summary
Mechanism of Action
The mechanism of action of ethyl 2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]acetate involves its interaction with specific molecular targets. For instance, the triazole ring can bind to metal ions in enzymes, inhibiting their activity. The amino group can form hydrogen bonds with biological molecules, affecting their function. The compound’s overall structure allows it to interact with various pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-Amino-1,2,4-triazole: A related compound with similar structural features but lacking the ethyl ester group.
Ethyl 2-[(3-mercapto-1H-1,2,4-triazol-5-yl)sulfanyl]acetate: Similar but with a mercapto group instead of an amino group.
Ethyl 2-[(3-amino-1H-1,2,4-triazol-5-yl)thio]acetate: Similar but with a thioether linkage.
Uniqueness
Ethyl 2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]acetate is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity
Biological Activity
Ethyl 2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]acetate (CAS No. 352349-53-2) is a compound of significant interest in biochemical and medicinal research due to its diverse biological activities. This article reviews the compound's biological activity, focusing on its mechanisms of action, cellular effects, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a triazole ring and an ethyl ester functional group. Its molecular formula is with a molecular weight of 174.23 g/mol. The compound is characterized by its ability to interact with various biological macromolecules, particularly enzymes involved in metabolic pathways.
Enzyme Inhibition
The primary mechanism through which this compound exerts its biological effects is through the inhibition of specific enzymes. Notably, it inhibits imidazoleglycerol-phosphate dehydratase , an enzyme crucial for histidine biosynthesis. This inhibition leads to a requirement for increased HIS3 gene expression in yeast cells for survival.
Key Enzymes Affected:
- Imidazoleglycerol-phosphate dehydratase: Involved in histidine biosynthesis.
- Catalase and Peroxidase: The compound also interacts with these enzymes, affecting cellular oxidative stress responses.
Antimicrobial Activity
Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. This compound has been explored for its potential against various pathogens. Studies have shown that triazole derivatives can inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus, suggesting that this compound may possess similar properties .
Anticancer Potential
The compound's structural similarities to other triazole derivatives that have demonstrated anticancer activity suggest potential therapeutic applications in oncology. For instance, compounds with a triazole moiety have been documented to inhibit thymidylate synthase, an enzyme critical for DNA synthesis. This inhibition can lead to apoptosis in cancer cells .
Case Study:
In a study involving various triazole derivatives, certain compounds exhibited IC50 values as low as 1.1 μM against MCF-7 breast cancer cells, indicating strong antiproliferative effects . While specific data for this compound was not provided in this context, its structural characteristics suggest similar potential.
Cellular Effects
The compound has been shown to affect cellular processes significantly. In yeast models, it inhibits the HIS3 gene product's activity, leading to altered metabolic requirements and cell viability challenges under specific conditions.
Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Enzyme Inhibition | Significant inhibition of imidazoleglycerol-phosphate dehydratase |
| Antimicrobial | Potential activity against E. coli and S. aureus |
| Anticancer | Structural similarity to effective thymidylate synthase inhibitors |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for ethyl 2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]acetate, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves nucleophilic substitution reactions. For example, a thiol-containing triazole intermediate (e.g., 4-amino-5-substituted-1,2,4-triazole-3-thione) is reacted with chloroacetate derivatives in ethanol/water under reflux with a base like KOH. Key steps include:
- Dissolving the triazole thione in ethanol and aqueous KOH to deprotonate the thiol group.
- Adding ethyl chloroacetate dropwise under stirring, followed by reflux for 1–4 hours.
- Isolation via precipitation in water and recrystallization from ethanol .
Q. What spectroscopic techniques are recommended for characterizing the structure of this compound?
- Methodology :
- X-ray crystallography : Resolves bond lengths and angles, confirming the sulfanyl-acetate linkage and triazole ring conformation .
- NMR spectroscopy :
- ¹H NMR : Peaks at δ 1.2–1.4 ppm (ethyl CH₃), δ 4.1–4.3 ppm (CH₂ adjacent to ester), and δ 6.5–7.5 ppm (aromatic protons if substituted).
- ¹³C NMR : Signals near δ 170 ppm (ester carbonyl) and δ 150–160 ppm (triazole carbons) .
- IR spectroscopy : Stretching vibrations for S–H (~2550 cm⁻¹, if present), C=O (ester, ~1720 cm⁻¹), and N–H (amine, ~3300 cm⁻¹) .
Advanced Research Questions
Q. How can computational chemistry aid in designing novel derivatives of this compound?
- Methodology :
- Reaction path search : Quantum chemical calculations (e.g., DFT) predict transition states and intermediates for sulfanyl-acetate formation, reducing trial-and-error in synthesis .
- Docking studies : Screen derivatives for binding affinity to target enzymes (e.g., antimicrobial targets) using software like AutoDock Vina .
- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the triazole) with bioactivity to prioritize synthetic targets .
Q. What strategies are effective in analyzing contradictory biological activity data among structurally similar triazole derivatives?
- Methodology :
- Meta-analysis : Compare IC₅₀ values across studies while normalizing for assay conditions (e.g., pH, cell lines). For example, discrepancies in anti-exudative activity may arise from variations in in vivo models .
- Structural tweaks : Introduce steric hindrance (e.g., cycloheptyl groups) or modify electron density (e.g., fluorobenzyl substituents) to isolate critical pharmacophores .
- Dose-response validation : Re-test compounds under standardized protocols to confirm activity trends .
Q. What are the common side reactions encountered during synthesis, and how can they be mitigated?
- Side reactions :
- Oxidation : Sulfanyl groups may oxidize to sulfoxides/sulfones under prolonged reflux.
- Ester hydrolysis : Acidic or basic conditions can hydrolyze the ethyl ester to acetic acid derivatives.
- Mitigation :
- Use inert atmospheres (N₂/Ar) to prevent oxidation .
- Control pH during workup (neutralize with dilute HCl after reaction) to preserve ester integrity .
Q. How can reaction path search methods and quantum chemical calculations optimize the synthesis process?
- Methodology :
- Transition state analysis : Identify energy barriers for key steps (e.g., nucleophilic attack of thiolate on chloroacetate) to optimize temperature and solvent polarity .
- Solvent screening : Compute solvation energies (e.g., using COSMO-RS) to select solvents that stabilize intermediates (e.g., ethanol vs. DMF) .
- Machine learning : Train models on historical reaction data to predict optimal molar ratios and catalysts .
Notes
- Avoid commercial sources (e.g., BenchChem ); all data are derived from peer-reviewed syntheses and crystallographic reports.
- Advanced methodologies integrate computational tools (e.g., DFT ) with experimental validation to address structural and mechanistic complexities.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
